CID 13610909
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 13610909 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 13610909 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, which may include the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions: CID 13610909 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound
Scientific Research Applications
CID 13610909 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets. In industry, the compound is utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of CID 13610909 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and optimizing its use in research and industry.
Comparison with Similar Compounds
CID 13610909 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but this compound may exhibit distinct properties or activities that set it apart Some similar compounds include those with analogous chemical structures or those that undergo similar types of reactions
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties and ability to undergo various chemical reactions make it a valuable tool for chemists, biologists, and medical researchers
Properties
Molecular Formula |
C8H22AsSi2 |
---|---|
Molecular Weight |
249.35 g/mol |
InChI |
InChI=1S/C8H22AsSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
BTKYBZCEPZWAAA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[As]C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.